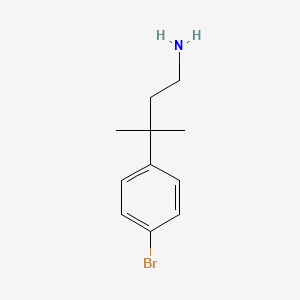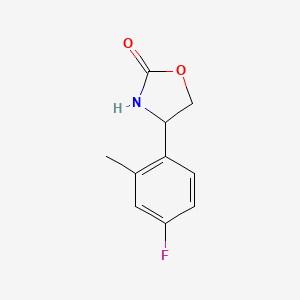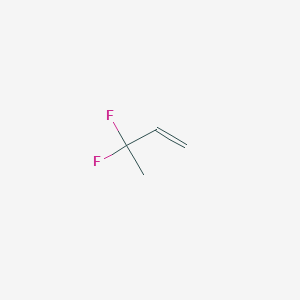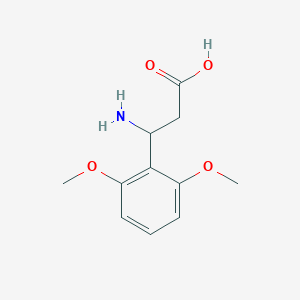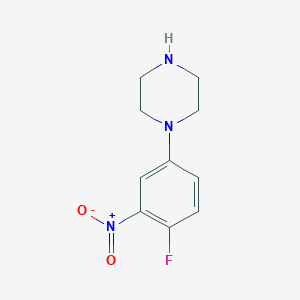
1-(4-Fluoro-3-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluoro-3-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-fluoro-3-nitrophenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-3-nitrophenyl)piperazine typically involves the nucleophilic substitution reaction of 4-fluoro-3-nitroaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as potassium carbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1-(4-Fluoro-3-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (potassium carbonate), solvent (ethanol or methanol).
Major Products Formed
Reduction: 1-(4-Amino-3-nitrophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-(4-Fluoro-3-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is employed in the functionalization of polymer surfaces and the construction of bioconjugates for biochemical assays and chemical syntheses.
Bioconjugation: The compound is used for immobilizing biomolecules onto polymer surfaces, which is essential for various biochemical assays.
作用机制
The mechanism of action of 1-(4-Fluoro-3-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can undergo photochemical activation, leading to the formation of reactive intermediates that can covalently bind to biomolecules. This property is exploited in bioconjugation and surface engineering applications .
相似化合物的比较
Similar Compounds
1-(4-Nitrophenyl)piperazine: Similar structure but lacks the fluoro substituent.
1-(2-Fluoro-4-nitrophenyl)piperazine: Similar structure with the fluoro and nitro groups in different positions.
属性
CAS 编号 |
1121610-09-0 |
|---|---|
分子式 |
C10H12FN3O2 |
分子量 |
225.22 g/mol |
IUPAC 名称 |
1-(4-fluoro-3-nitrophenyl)piperazine |
InChI |
InChI=1S/C10H12FN3O2/c11-9-2-1-8(7-10(9)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 |
InChI 键 |
IZPSOOWRYRIJNE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


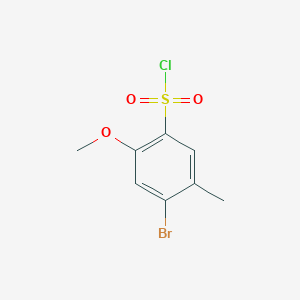


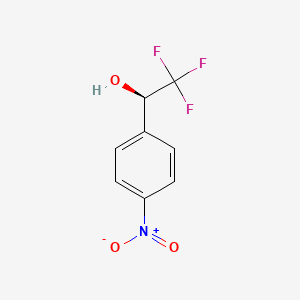
![2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-onedihydrochloride](/img/structure/B13599998.png)
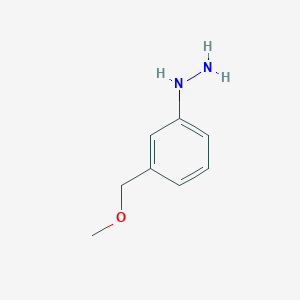
![rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo](/img/structure/B13600003.png)
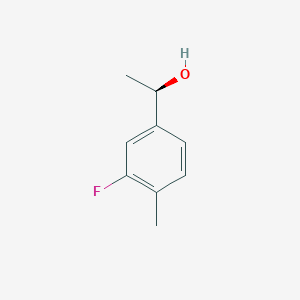
![Tert-butyl 3-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B13600006.png)
